molecular formula C16H18N2O5S B5501228 N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5501228
M. Wt: 350.4 g/mol
InChI Key: WBHLPOSFSQPJMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-methoxy-5-nitrophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the methoxy group and other substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-15-10-14(8-9-16(15)23-3)24(20,21)18-12-4-6-13(22-2)7-5-12/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHLPOSFSQPJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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